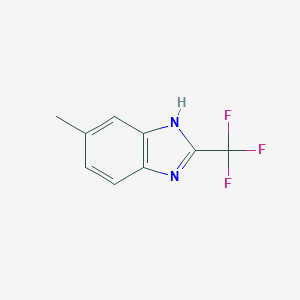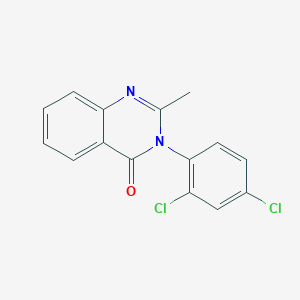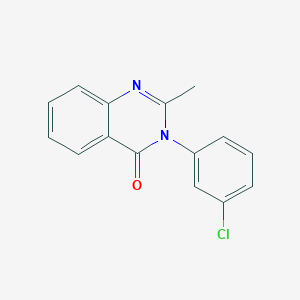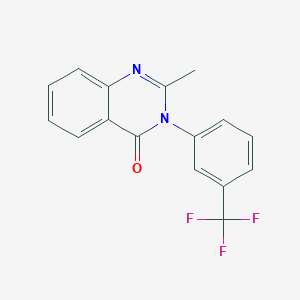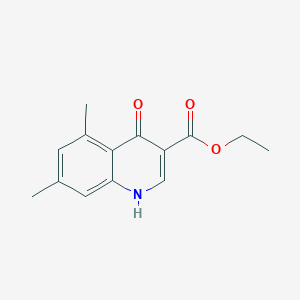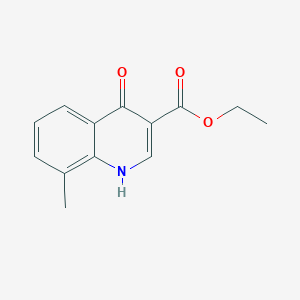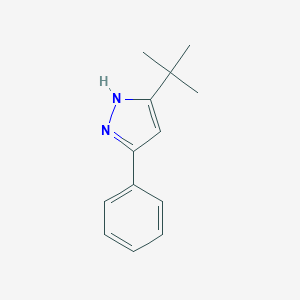
3-tert-butyl-5-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-5-phenyl-1H-pyrazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. It is a pyrazole derivative that has shown promising results in the field of medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-5-phenyl-1H-pyrazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to interact with specific receptors in the body, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
3-tert-butyl-5-phenyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral effects against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-tert-butyl-5-phenyl-1H-pyrazole in lab experiments is its versatility. It can be used in various fields, including medicine, agriculture, and material science. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. Its mechanism of action is not fully understood, and its potential side effects are not well documented. Additionally, its effectiveness can vary depending on the specific application and the purity of the compound.
Orientations Futures
There are many potential future directions for research on 3-tert-butyl-5-phenyl-1H-pyrazole. In the field of medicine, further research could focus on its potential as an anti-inflammatory and anti-tumor agent. In agriculture, research could focus on its potential as a pesticide and herbicide. In material science, research could focus on its potential as a building block for the synthesis of novel materials. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-tert-butyl-5-phenyl-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 3-tert-butyl-4-oxo-2-pentenal and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 3-tert-butyl-4-hydroxy-2-pentanone with phenylhydrazine in the presence of an acid catalyst. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3-tert-butyl-5-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
62072-12-2 |
|---|---|
Nom du produit |
3-tert-butyl-5-phenyl-1H-pyrazole |
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
5-tert-butyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15) |
Clé InChI |
OYTIKIOENYCHPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |
Solubilité |
3.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



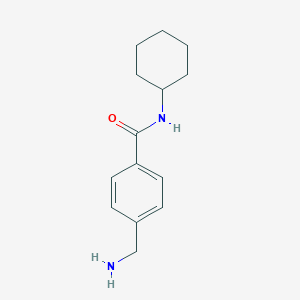
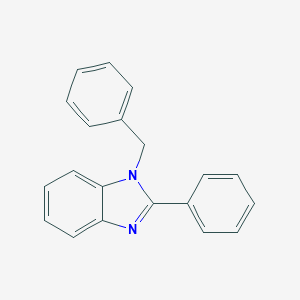
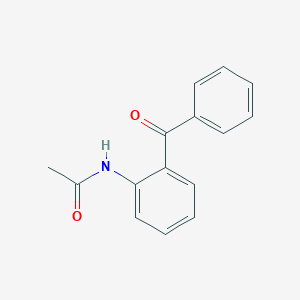
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
